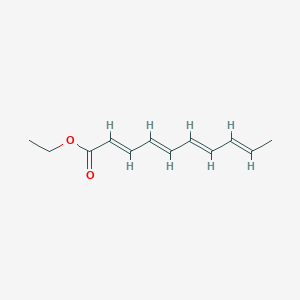
ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is a compound of significant interest in various biological and pharmacological studies. This article delves into its biological activity, highlighting its chemical properties, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- IUPAC Name : this compound
- CAS Number : 73831613
The compound features a tetraene structure characterized by multiple conjugated double bonds. This configuration is crucial for its biological interactions and activity.
Biological Activity
This compound exhibits various biological activities that have been explored in recent studies:
1. Antioxidant Properties
Research indicates that compounds with similar structures possess antioxidant capabilities. These properties are attributed to the ability of conjugated double bonds to scavenge free radicals and reduce oxidative stress in cells .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in various cell lines . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
Preliminary data suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that it can affect cell cycle progression and promote cell death in specific cancer cell lines .
Case Studies and Experimental Data
A summary of key findings from recent studies is presented in the following table:
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The conjugated double bonds allow the compound to interact with free radicals effectively.
- Modulation of Signaling Pathways : It may influence pathways involved in inflammation and apoptosis.
- Alteration of Gene Expression : Some studies suggest that it can modulate the expression of genes associated with cell survival and death .
Propriétés
IUPAC Name |
ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3,5-11H,4H2,1-2H3/b5-3+,7-6+,9-8+,11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORLWQCJABOCZ-BAHSQIKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC=CC=CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C=C/C=C/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














